1-methyl-3-phenyl-1H-pyrrole
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Overview
Description
1-Methyl-3-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom The presence of a phenyl group at the third position and a methyl group at the first position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines. Another method includes the cyclization of α,β-unsaturated carbonyl compounds with amines in the presence of catalysts like iron(III) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Bromine, nitric acid, alkyl halides.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, or alkylated pyrrole derivatives.
Scientific Research Applications
1-Methyl-3-phenyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
- 1-Methyl-2-phenyl-1H-pyrrole
- 1-Methyl-4-phenyl-1H-pyrrole
- 2-Methyl-3-phenyl-1H-pyrrole
Comparison: 1-Methyl-3-phenyl-1H-pyrrole is unique due to the specific positioning of the phenyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties in terms of stability, solubility, and interaction with other molecules .
Properties
Molecular Formula |
C11H11N |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-methyl-3-phenylpyrrole |
InChI |
InChI=1S/C11H11N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
RIAJNRHROUYNKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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